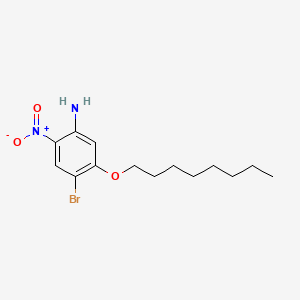

4-Bromo-2-nitro-5-(octyloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

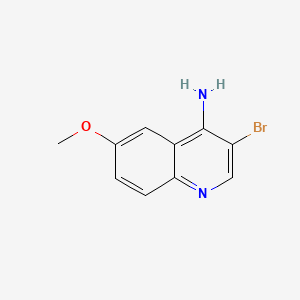

4-Bromo-2-nitro-5-octyloxyaniline is a chemical compound with the molecular formula C16H24BrNO3 . It is a nitroaniline derivative with a bromine atom and an octyloxy group attached to the benzene ring. This chemical is commonly used in the synthesis of various pharmaceuticals, dyes, and polymers .

Synthesis Analysis

The synthesis of 4-Bromo-2-nitro-5-octyloxyaniline involves several steps . The process begins with the addition of an acetyl group to aniline, which prevents oxidation and directs substitution to the para position. A second substitution occurs at the position ortho to the carbon carrying the acetamido group. The amide function is then hydrolyzed to yield the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitro-5-octyloxyaniline is represented by the formula C14H21BrN2O3 . The InChI code for this compound is 1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 .Applications De Recherche Scientifique

Dendrimer Synthesis and Self-Assembly

BNOA serves as a crucial component in the creation of G-2 melamine-based dendrimers. These dendrimers exhibit remarkable self-organizing behavior in solution and can self-assemble into nano-aggregates . Dendrimers are highly branched, tree-like macromolecules with applications in drug delivery, catalysis, and nanotechnology.

Organic Electronics and Optoelectronics

BNOA’s unique structure makes it an interesting candidate for organic electronic devices. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. Its electron-donating properties contribute to charge transport and light emission.

Materials Science and Surface Modification

Researchers have utilized BNOA for surface modification of materials. By functionalizing surfaces with BNOA, they enhance properties such as wettability, adhesion, and biocompatibility.

Safety and Hazards

4-Bromo-2-nitro-5-octyloxyaniline is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-2-nitro-5-(octyloxy)aniline are currently unknown This compound is relatively new and not much information is available about its specific targets

Mode of Action

It’s structurally related to 2-bromo-5-nitroaniline, which is known to undergo an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles . It’s possible that 4-Bromo-2-nitro-5-(octyloxy)aniline might have a similar mode of action, but this needs to be confirmed with further studies.

Result of Action

The molecular and cellular effects of 4-Bromo-2-nitro-5-(octyloxy)aniline’s action are currently unknown

Propriétés

IUPAC Name |

4-bromo-2-nitro-5-octoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZPTCBPSUTRHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681496 |

Source

|

| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-47-0 |

Source

|

| Record name | Benzenamine, 4-bromo-2-nitro-5-(octyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)